2-Nitrobenzaldehyde Oxime: Chemical Structure, Physical Properties, and Synthetic Utility
2-Nitrobenzaldehyde Oxime: Chemical Structure, Physical Properties, and Synthetic Utility
Executive Summary
2-Nitrobenzaldehyde oxime (CAS: 6635-41-2) is a highly versatile synthetic intermediate characterized by its unique electronic profile and structural bifunctionality. Serving as a critical precursor in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and agrochemicals, its utility stems from the synergistic reactivity of the ortho-nitro group and the oxime moiety. This technical guide provides an in-depth analysis of its chemical properties, field-proven synthesis methodologies, analytical characterization protocols, and applications in drug development.
Chemical Structure and Electronic Profile
The IUPAC name for 2-nitrobenzaldehyde oxime is N-[(2-nitrophenyl)methylidene]hydroxylamine[1]. Its molecular architecture features a benzene ring substituted with a nitro group at the 2-position and an oxime group at the 1-position.
The chemical behavior of this molecule is heavily dictated by its electronic distribution:
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Electrophilicity: The strong electron-withdrawing nature of the nitro group (exerting both -I and -M effects) significantly increases the electrophilicity of the adjacent imine carbon[2]. This makes the molecule highly susceptible to nucleophilic attack during subsequent cyclization reactions.
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Stereochemistry & Hydrogen Bonding: The proximity of the nitro and oxime groups allows for intramolecular hydrogen bonding and steric interactions. These interactions dictate the stereochemical preference (often yielding a mixture of E and Z isomers) and influence the compound's reactivity profile in complex annulation sequences[3],[2].
Physical and Thermodynamic Properties
Understanding the physical properties of 2-nitrobenzaldehyde oxime is essential for optimizing reaction conditions, solvent selection, and purification strategies. The quantitative data is summarized in the table below[4],[5],[1],[6]:
| Property | Value | Method / Condition |
| Molecular Formula | C₇H₆N₂O₃ | Computed |
| Molecular Weight | 166.13 g/mol | Computed |
| Melting Point | 98–101 °C | Experimental |
| Boiling Point | 153 °C | @ 23 Torr |
| Topological Polar Surface Area (TPSA) | 78.4 Ų | Cactvs 3.4.8.18 |
| LogP (Octanol/Water) | 1.403 | Crippen Method |
| Enthalpy of Vaporization (hvap) | 70.70 kJ/mol | Joback Method |
Synthesis Methodology and Mechanistic Insights
The standard synthesis of 2-nitrobenzaldehyde oxime relies on the condensation of 2-nitrobenzaldehyde with hydroxylamine[3]. As a Senior Application Scientist, I emphasize that successful synthesis is not merely about mixing reagents; it requires precise control over the reaction's thermodynamic and kinetic environment.
Step-by-Step Synthesis Protocol
This protocol is designed as a self-validating system. Visual cues and intermediate checks ensure high yield and purity.
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Reagent Preparation: Dissolve 6.04 g (40.0 mmol, 1.0 eq) of 2-nitrobenzaldehyde in 80 mL of ethanol[3].
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Buffer & Nucleophile Addition: In a separate vessel, dissolve 4.45 g (64.0 mmol, 1.6 eq) of hydroxylamine hydrochloride and 6.56 g (80.0 mmol, 2.0 eq) of sodium acetate in 20 mL of distilled water[3]. Add this aqueous solution dropwise to the ethanolic aldehyde solution.
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Reflux: Heat the combined mixture to reflux for 1–2 hours[3]. Validation Check: Monitor the reaction via TLC (Hexane/Ethyl Acetate 10:1). The disappearance of the aldehyde spot and the emergence of a lower R_f oxime spot confirm conversion[7].
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Isolation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. A light yellow to colorless crystalline precipitate will form[3],[7].
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Purification: Filter the crude solid under vacuum, wash thoroughly with cold water to remove inorganic salts, and recrystallize from ethanol or benzene to obtain the pure product[3],[7].
Causality of Experimental Choices
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Hydroxylamine Source: Hydroxylamine is introduced as a stable hydrochloride salt (NH₂OH·HCl) to prevent premature oxidation and ensure reagent longevity[3].
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The Role of Sodium Acetate (pH Control): The mechanism for oxime formation requires a delicate pH balance (ideally pH 4–5). If the solution is too basic, the carbonyl oxygen is not protonated, reducing its electrophilicity. If it is too acidic, the hydroxylamine is completely protonated into a non-nucleophilic ammonium ion. Sodium acetate acts as a crucial buffer, deprotonating the hydroxylammonium ion to generate the nucleophilic free hydroxylamine in situ, while maintaining the slightly acidic environment necessary to catalyze the final dehydration step[7].
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Solvent System: A biphasic-compatible protic solvent mixture (EtOH/H₂O, 4:1) is employed. Ethanol ensures the solubility of the hydrophobic aromatic aldehyde, while water dissolves the inorganic salts, creating a homogeneous reaction environment at reflux[3].
Workflow for the synthesis of 2-nitrobenzaldehyde oxime.
Analytical Characterization Protocols
To confirm the structural integrity of the synthesized 2-nitrobenzaldehyde oxime, rigorous analytical characterization is required.
Step-by-Step Characterization Protocol
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Sample Preparation: Dissolve ~5–10 mg of the purified oxime in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃)[7],[8].
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¹H NMR Acquisition: Record the spectrum at 400 MHz or 500 MHz using TMS as an internal standard[7],[8].
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Spectral Assignment & Causality:
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Oxime Hydroxyl Proton (-OH): Appears as a highly deshielded singlet at ~11.78 ppm (in DMSO-d₆). Causality: This extreme downfield shift is a direct consequence of the electronegativity of the oxygen atom combined with strong intermolecular and intramolecular hydrogen bonding with the ortho-nitro group[7].
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Imine Proton (-CH=N-): Appears as a sharp singlet at ~8.41 ppm[7].
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Aromatic Protons: Observed as multiplets in the 7.64–8.05 ppm range. Causality: The strong electron-withdrawing (-I, -M) effect of the nitro group strips electron density from the aromatic ring, deshielding these protons significantly compared to an unsubstituted benzene ring[7],[8].
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Mass Spectrometry: Perform ESI-MS. The molecular ion peak should be observed at m/z 166 [M]⁺ or 167[M+H]⁺, confirming the molecular weight[8].
Applications in Drug Development & Organic Synthesis
The bifunctional nature of 2-nitrobenzaldehyde oxime makes it an invaluable building block in the synthesis of complex pharmaceutical scaffolds. Its primary utility lies in its ability to undergo diverse transformations:
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Reduction to Amines: The nitro group can be selectively reduced (e.g., using zinc dust and acetic acid) to yield 2-aminobenzaldehyde oxime. This intermediate is a direct precursor for the synthesis of 3,4-dihydroquinazolines and quinoline derivatives, which are prevalent motifs in kinase inhibitors and antiviral agents[3].
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Dehydration to Nitriles: Under dehydrating conditions, the oxime moiety can be converted into a nitrile, yielding 2-nitrobenzonitrile, another highly versatile synthetic intermediate.
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Direct Cyclization: The compound can participate in multi-step cascade transformations and annulation reactions, acting as a bis-electrophilic synthetic equivalent when activated[3].
Synthetic utility of 2-nitrobenzaldehyde oxime in heterocyclic chemistry.
References
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Title: [Supporting Information] Table of Contents - The Royal Society of Chemistry Source: rsc.org URL:[Link]
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Title: m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines to Oximes | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]
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Title: GHS 11 (Rev.11) SDS Word 下载CAS: 6635-41-2 Name: 2 ... - XiXisys Source: xixisys.com URL:[Link]
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